

# Application Note: Quantification of Galaxolide in Water Samples using GC-MS

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## Compound of Interest

Compound Name: Galaxolidone

CAS No.: 507442-49-1

Cat. No.: B590820

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## Introduction

Galaxolide, chemically known as 1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexamethylcyclopenta[*g*]isochromene (HHCB), is a widely used synthetic musk in a variety of personal care and household products, including perfumes, lotions, and detergents.[1][2] Due to its extensive use, Galaxolide is frequently detected in domestic wastewater and subsequently in various environmental compartments such as rivers, lakes, and sediments.[1][2] Its potential for bioaccumulation and moderate persistence raises environmental concerns, necessitating reliable and sensitive analytical methods for its quantification in aqueous matrices.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and highly effective technique for the analysis of semi-volatile organic compounds like Galaxolide.[1] Its high separation efficiency, sensitivity, and specificity make it the method of choice for identifying and quantifying Galaxolide at trace levels. This application note provides a detailed protocol for the quantification of Galaxolide in water samples using Solid-Phase Extraction (SPE) followed by GC-MS analysis.

## Principle

This method involves the extraction and pre-concentration of Galaxolide from water samples using SPE with a C18 cartridge. The analyte is then eluted with an organic solvent, and the eluate is analyzed by GC-MS. The GC separates Galaxolide from other components in the sample matrix, and the MS provides sensitive and selective detection based on the mass-to-charge ratio of the characteristic fragment ions of Galaxolide. Quantification is achieved by comparing the peak area of Galaxolide in the sample to a calibration curve generated from standards of known concentrations.

## Experimental Protocols

### Sample Collection and Preservation

- Collect water samples in clean, amber glass bottles to prevent photodegradation.
- To inhibit microbial degradation, adjust the pH of the water sample to less than 2 by adding 5 mL of concentrated sulfuric acid per liter of sample.
- Store the samples at 4°C and analyze them as soon as possible.

### Solid-Phase Extraction (SPE)

This protocol is adapted from a method for the extraction of HHCB and AHTN from water samples.<sup>[1]</sup>

- SPE Cartridge: C18 SPE cartridges (e.g., Generik H2P 60 mg/3 mL) are suitable for this application.<sup>[1]</sup>
- Conditioning: Condition the SPE cartridge by passing 10 mL of methanol through it.
- Equilibration: Equilibrate the cartridge with 6 mL of deionized water followed by 6 mL of acidified water (0.1% v/v HCl).<sup>[1]</sup>
- Sample Loading: Pass 50 mL of the water sample through the cartridge at a flow rate of approximately 5 mL/min.<sup>[1]</sup>
- Washing: Wash the cartridge with 6 mL of deionized water to remove any interfering substances.

- Elution: Elute the retained Galaxolide from the cartridge with 5 mL of methanol. The eluate is then evaporated to dryness under a gentle stream of nitrogen at 55°C and reconstituted in 1 mL of cyclohexane.[1]

## Preparation of Calibration Standards

- Prepare a stock solution of Galaxolide (e.g., 100 µg/mL) in a suitable solvent like methanol or cyclohexane.
- Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations ranging from the expected concentration in the samples. A typical calibration range could be 2, 4, 8, 10, 12, and 16 µg/L.[1]
- It is recommended to add an internal standard, such as pentachloronitrobenzene or phenylethyl propionate, to all standards and samples to correct for variations in extraction efficiency and instrument response.[1][3]

## GC-MS Analysis

- Gas Chromatograph: An Agilent 7820A GC system or equivalent.[1]
- Mass Spectrometer: A mass spectrometer detector.
- Capillary Column: An Agilent HP-88 capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent is suitable for separating Galaxolide.[1]
- Carrier Gas: Nitrogen or Helium at a constant flow rate.
- Injection Volume: 1 µL.[1]
- Injector Temperature: 250°C.
- Oven Temperature Program:
  - Initial temperature: 60°C, hold for 1 minute.
  - Ramp 1: Increase to 180°C at a rate of 20°C/min.

- Ramp 2: Increase to 320°C at a rate of 10°C/min.
- Final hold: Hold at 320°C for 3 minutes.[1]
- Mass Spectrometer Parameters:
  - Ionization Mode: Electron Ionization (EI).
  - Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.[4]  
[5]
  - Ions to Monitor for Galaxolide: Quantifier ion m/z 258 (M+) and qualifier ion m/z 243 ([M-15]).[6]

## Data Presentation

The following table summarizes the performance data for different methods of Galaxolide quantification in water samples.

Parameter	SPE-GC[1]	SPME-GC-MS[3]
Recovery	99.3 ± 7.8% to 108.9 ± 7.9%	45-50%
**Linearity (R <sup>2</sup> ) **	> 0.99	Not Specified
Limit of Detection (LOD)	Not Specified	14-22 ng/L
Limit of Quantification (LOQ)	0.07 mg/L	Not Specified
Relative Standard Deviation (RSD)	1.8% to 7.9%	11-18%

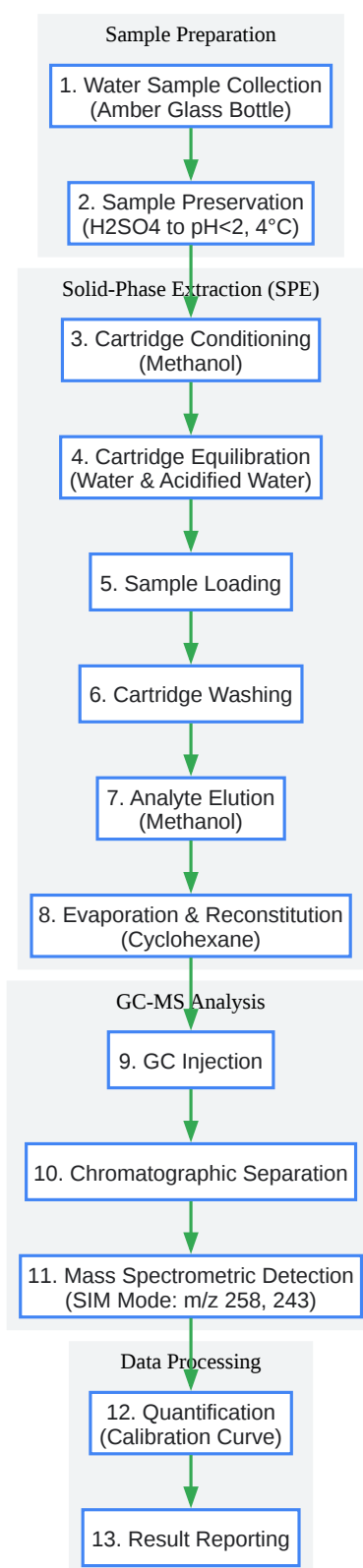
## Method Validation

The analytical method should be validated to ensure its reliability. Key validation parameters include:[2]

- Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

- **Linearity:** The ability to produce test results that are directly proportional to the concentration of the analyte. A correlation coefficient ( $R^2$ ) greater than 0.99 is generally considered acceptable.[1]
- **Accuracy:** The closeness of the measured value to the true value, often assessed through recovery studies by spiking samples with a known concentration of the analyte.
- **Precision:** The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).
- **Limit of Detection (LOD):** The lowest concentration of an analyte in a sample that can be detected but not necessarily quantified.
- **Limit of Quantification (LOQ):** The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.

## Visualization



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Caption: Experimental workflow for Galaxolide quantification in water.

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